Mogroside VI B

CAS No.:

Cat. No.: VC14590223

Molecular Formula: C66H112O34

Molecular Weight: 1449.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C66H112O34 |

|---|---|

| Molecular Weight | 1449.6 g/mol |

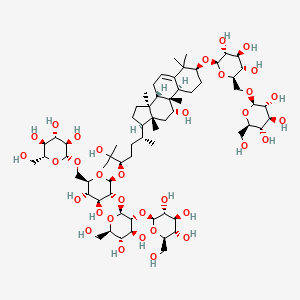

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C66H112O34/c1-24(25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-58-52(86)47(81)42(76)32(95-58)22-89-56-50(84)44(78)38(72)28(18-67)91-56)9-13-37(63(4,5)88)98-60-54(49(83)43(77)33(96-60)23-90-57-51(85)45(79)39(73)29(19-68)92-57)100-61-55(48(82)41(75)31(21-70)94-61)99-59-53(87)46(80)40(74)30(20-69)93-59/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |

| Standard InChI Key | PVDOAQQONXZZBU-ISABJOOBSA-N |

| Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5CC[C@@]6([C@@]5(C[C@H]([C@@]7([C@H]6CC=C8[C@H]7CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)O)C)C |

| Canonical SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C |

Introduction

Chemical and Structural Properties of Mogroside VI B

Molecular Characterization

Mogroside VI B belongs to the cucurbitane glycoside family, characterized by a tetracyclic triterpenoid backbone modified with multiple glucose residues. Its systematic name, (3β,9β,10α,11α,24R)-3-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-11,25-dihydroxy-9-methyl-19-norlanost-5-en-24-yl O-β-D-glucopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside, reflects its complex glycosylation pattern . Key physicochemical properties include:

The compound’s solubility profile enables its use in both polar and nonpolar experimental systems, though stock solutions in DMSO (50 mg/mL) require sonication for full dissolution .

Structural Features and Stability

The structural complexity of Mogroside VI B arises from six glucose units attached to the cucurbitane core via β-glycosidic linkages. This extensive glycosylation contributes to its high molecular weight and influences its pharmacokinetic properties, including membrane permeability and metabolic stability . Nuclear magnetic resonance (NMR) analyses confirm the consistency of its reported structure, with characteristic signals for anomeric protons (δ 4.2–5.5 ppm) and olefinic protons (δ 5.3 ppm) from the Δ⁵ double bond . Stability studies indicate that aqueous solutions degrade within days at room temperature, necessitating storage at -20°C for long-term preservation .

Biosynthesis of Mogroside VI B in Siraitia grosvenorii

Pathway Overview

The biosynthesis of Mogroside VI B follows the canonical cucurbitane glycoside pathway, involving coordinated action of five enzyme families:

-

Squalene epoxidases: Catalyze the epoxidation of squalene to 2,3-oxidosqualene .

-

Triterpenoid synthases: Cyclize 2,3-oxidosqualene into cucurbitadienol, the mogrol precursor .

-

Epoxide hydrolases: Modify the cucurbitane skeleton through epoxide ring-opening reactions .

-

Cytochrome P450s (CYPs): Introduce hydroxyl groups at positions C3, C11, and C25 .

-

UDP-glucosyltransferases (UGTs): Attach glucose residues sequentially to form Mogroside VI B .

Transcriptional Regulation

Genomic analyses reveal that the genes encoding these enzymes exhibit synchronized expression during fruit maturation, peaking at 75–90 days post-pollination . This temporal regulation ensures the accumulation of highly glycosylated mogrosides like VI B, which contribute to the fruit’s sweet taste and bioactivity . Comparative studies with cucumber and tomato heterologous systems demonstrate that transgenic expression of S. grosvenorii UGTs enables Mogroside VI B production in non-native hosts, highlighting the potential for metabolic engineering .

Pharmacological Activities and Mechanisms

PGC-1α Transcriptional Activation

Mogroside VI B demonstrates moderate agonistic effects on peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. At 20 μM, it increases PGC-1α promoter activity by 1.8-fold in vitro, suggesting potential applications in metabolic disorders . This activity aligns with the observed anti-diabetic effects of monk fruit extracts, though direct evidence linking VI B to glucose regulation remains limited .

Anti-inflammatory and Hepatoprotective Effects

Though specific studies on VI B are lacking, related mogrosides suppress NF-κB signaling and reduce pro-inflammatory cytokine production (IL-6, TNF-α) in macrophage models . In carbon tetrachloride-induced liver injury models, mogrol derivatives decrease serum ALT and AST levels by 40–60%, suggesting VI B may share similar hepatoprotective properties .

Analytical Methods for Quantification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with evaporative light scattering detection (ELSD) remains the gold standard for Mogroside VI B quantification. Typical conditions include:

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile/water gradient (25:75 to 45:55 over 30 min)

-

Flow Rate: 1.0 mL/min

Under these conditions, VI B elutes at 22.3 minutes, with a linear calibration range of 0.1–50 μg/mL (R² > 0.999) .

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative mode provides sensitive detection (LOQ = 0.05 ng/mL). Characteristic fragments include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume